6-acetyl-5-methyl-2-phenacylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
6-acetyl-5-methyl-2-phenacylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-5-methyl-2-phenacylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the reactants to facilitate the cyclization process . Another method involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-5-methyl-2-phenacylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-acetyl-5-methyl-2-phenacylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays for its antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an antidiabetic agent and its role in cancer therapy.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-acetyl-5-methyl-2-phenacylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one: This compound shares the thienopyrimidine core but lacks the acetyl and phenacylsulfanyl groups.
Thieno[3,2-d]pyrimidine-4-ones: These compounds have a similar core structure but differ in the substitution pattern on the pyrimidine ring.
Uniqueness
6-acetyl-5-methyl-2-phenacylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-acetyl-5-methyl-2-phenacylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-9-13-15(22)18-17(19-16(13)24-14(9)10(2)20)23-8-12(21)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVQQIHIARKZBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=CC=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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